Oxetan-3-yl 4-methylbenzenesulfonate
Overview
Description
Oxetan-3-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C10H12O4S and a molecular weight of 228.27 g/mol . It is also known by its IUPAC name, 3-oxetanyl 4-methylbenzenesulfonate . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a 4-methylbenzenesulfonate group.
Mechanism of Action
Target of Action
Oxetan-3-yl 4-methylbenzenesulfonate, also known as TOLUENE-4-SULFONIC ACID OXETAN-3-YL ESTER, is a complex organic compound . It is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in . As a reagent in organic synthesis, it contributes to the formation of new compounds, which could have a wide range of effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific method used for the synthesis.
Biochemical Analysis
Biochemical Properties
Oxetan-3-yl 4-methylbenzenesulfonate plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of oxetane rings through epoxide opening reactions . The compound is known to interact with enzymes such as dimethylsulfoxonium methylide, which aids in the formation of oxetane derivatives . These interactions are crucial for the synthesis of complex molecules used in medicinal chemistry and drug discovery.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, it can impact cell signaling pathways, potentially altering gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function. For example, the compound’s interaction with dimethylsulfoxonium methylide facilitates the formation of oxetane rings, which are essential for various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under room temperature conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Its interaction with enzymes such as dimethylsulfoxonium methylide is crucial for its role in metabolic pathways, enabling the synthesis of oxetane derivatives used in medicinal chemistry .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within cells can affect its activity and function, impacting cellular processes and metabolic pathways.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells is essential for its role in biochemical reactions and metabolic pathways, affecting cellular function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxetan-3-yl 4-methylbenzenesulfonate can be synthesized through the reaction of oxetan-3-ol with 4-toluene sulfonyl chloride in the presence of anhydrous pyridine . The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxetan-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic conditions (e.g., using hydrochloric acid) or basic conditions (e.g., using sodium hydroxide) can facilitate the ring-opening of the oxetane ring.
Major Products Formed
Substitution Reactions: Products include various substituted oxetane derivatives.
Ring-Opening Reactions: Products include linear or branched alcohols, amines, or thiols, depending on the nucleophile used.
Scientific Research Applications
Oxetan-3-yl 4-methylbenzenesulfonate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: A precursor in the synthesis of Oxetan-3-yl 4-methylbenzenesulfonate.
4-Toluene sulfonyl chloride: Another precursor used in the synthesis.
Other Oxetane Derivatives: Compounds with similar oxetane rings but different substituents.
Uniqueness
This compound is unique due to its combination of an oxetane ring and a 4-methylbenzenesulfonate group. This combination imparts specific chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
oxetan-3-yl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFWNFVHKAJOSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522636 | |
Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26272-83-3 | |
Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxetan-3-yl 4-methylbenzene-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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